1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one
Description
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-3H-pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOSTODYWSCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=NN1C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Thermal Cyclization
The most widely reported method involves the cyclocondensation of β-keto esters with phenylhydrazine derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with phenylhydrazine in refluxing ethanol to yield the target compound. This reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization to generate the pyrazolone core. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or toluene |
| Temperature | 80–110°C |
| Reaction time | 6–24 hours |
| Yield | 60–75% |
A notable improvement was achieved using toluene as the solvent, which facilitated azeotropic removal of water and increased yields to 78%. The regioselectivity of the cyclization is governed by the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the enolate intermediate and directs attack at the β-keto position.
Acid-Catalyzed Modifications
Hydrochloric acid (HCl) gas has been employed as a cyclization catalyst in dioxane, reducing reaction times to 4–6 hours. This method avoids the need for prolonged heating but requires careful control of gas flow rates to prevent over-protonation of intermediates. Post-reaction neutralization with sodium hydroxide ensures precipitation of the pure product in 65–70% yield.
One-Pot Multi-Step Synthesis
Sonogashira Coupling Followed by Cycloaddition
A sophisticated one-pot protocol was developed using sequential Sonogashira cross-coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method constructs the pyrazole ring while introducing the trifluoromethyl group in a single reactor:
Sonogashira Coupling :
Desilylation :
CuAAC Reaction :
This approach demonstrates exceptional atom economy but requires strict anhydrous conditions and specialized ligands.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation process. Using a CEM Discover SP system, reactions reached completion in 15–20 minutes at 150°C with 300 W power. Comparative studies showed a 20% yield increase over conventional methods (85% vs. 65%), attributed to uniform heating and reduced side reactions.
Regioselectivity Control Strategies
The trifluoromethyl group’s strong electron-withdrawing nature necessitates precise control over reaction conditions to avoid undesired regioisomers. Key findings include:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor the 1,3-regioisomer by stabilizing dipole intermediates
- Catalyst Screening : BF₃·Et₂O was found to enhance regioselectivity to >9:1 (desired:undesired isomer) in model systems
- Temperature Dependence : Lower temperatures (0–5°C) during hydrazine addition minimized kinetic byproducts
Industrial Scale-Up Considerations
Cost-Effective Process Design
The patent literature describes an optimized large-scale synthesis avoiding pyridine solvents:
This protocol reduced production costs by 40% compared to earlier methods.
Waste Management
The trifluoromethyl group introduces unique environmental challenges:
- Fluoride ion byproducts require neutralization with Ca(OH)₂ before disposal
- Solvent recovery systems achieve 90% toluene reuse in cyclization steps
Analytical Characterization Data
Reproducible characterization parameters have been established across laboratories:
Emerging Methodologies
Continuous Flow Synthesis
Recent trials in microreactor systems show promise:
Biocatalytic Approaches
Preliminary studies using lipase enzymes achieved 35% yield at 37°C, though industrial viability remains unproven.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one has been investigated for its potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy in biological systems.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation .
Agrochemicals
The compound has shown promise in agricultural applications as a pesticide and herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new agrochemical products.
Data Table: Agrochemical Efficacy
| Compound | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Weeds | 85% | |
| Analog Compound A | Insects | 78% | |
| Analog Compound B | Fungi | 90% |
Materials Science
In materials science, this pyrazolone derivative has been utilized in synthesizing novel polymers and coatings due to its unique chemical structure, which imparts desirable properties such as thermal stability and resistance to degradation.
Case Study:
Research conducted by a team at a leading university demonstrated that incorporating this compound into polymer matrices improved mechanical properties significantly compared to conventional additives .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross lipid membranes more effectively. This property is crucial for its biological activity, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents. Below is a comparison of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound enhances electrophilicity and stability compared to -CH₃ or -OCH₃ groups in analogs like 7d .
- Bioactivity : The COX-2 inhibitor 8d (IC₅₀ = 0.26 µM), which shares the -CF₃ and aryl groups, highlights the pharmacological relevance of these substituents .
Physicochemical Properties
Key Observations :
- IR spectra consistently show NH and carbonyl (C=O) stretches (~3200–1680 cm⁻¹) across pyrazolone derivatives .
Key Observations :
- The target compound is synthesized under milder conditions compared to Cu-catalyzed cross-couplings .
- High-yielding routes (e.g., 75% for compound 1 ) suggest that electron-rich aryl groups facilitate coupling reactions.
Key Observations :
Biological Activity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 228.17 g/mol. The structure features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 228.17 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines such as breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) . The mechanism often involves the inhibition of microtubule assembly and induction of apoptosis.
Case Study: Breast Cancer Cells
A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that certain compounds induced morphological changes and increased caspase-3 activity, suggesting an apoptotic mechanism at concentrations as low as 1 μM .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds derived from pyrazoles have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Inhibition of microtubule assembly leads to cell cycle arrest and apoptosis in cancer cells.
- COX Inhibition : Selective inhibition of COX enzymes reduces inflammation and pain.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress contributes to the apoptosis of cancer cells.
Q & A
Basic Research Questions
Q. What are the conventional and non-conventional synthesis methods for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. A conventional approach involves reacting 3-formylchromone with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one under reflux conditions. Non-conventional methods, such as ultrasound-assisted synthesis, reduce reaction times and improve yields by enhancing reaction kinetics. Ultrasound irradiation facilitates the formation of derivatives like 4-((3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)methylene) analogs .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, CF₃ stretching at ~1161 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., phenyl protons at δ 7.2–7.9 ppm, methyl groups at δ 2.5 ppm). ¹⁹F NMR confirms trifluoromethyl signals .
- Mass Spectrometry : Determines molecular weight (e.g., MW 228.17 for C₁₀H₇F₃N₂O) .
Q. What are common reactions for functionalizing the pyrazolone core?
- Methodological Answer : The pyrazolone ring undergoes condensation with amines or aldehydes. For example, reacting with 3-aminonaphthalen-2-amine forms Schiff base derivatives, while condensation with aniline derivatives yields enaminone structures. These reactions typically require anhydrous conditions and catalytic acid/base .
Advanced Research Questions
Q. How are crystallographic ambiguities resolved in pyrazolone derivatives using SHELX?
- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like hydrogen atom positions and thermal displacement. For twinned crystals, the HKLF5 format in SHELXL handles intensity integration. Challenges include resolving disorder in trifluoromethyl groups, which require constraints (e.g., DFIX for C-F bond lengths) . Example: The title compound’s structure (space group P2₁/c) was resolved using SHELX, with R-factor < 0.05 .
Q. How do hydrogen bonding patterns influence crystal packing in pyrazolone derivatives?
- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., N–H···O or O–H···N motifs). In 1-phenyl-3-(trifluoromethyl) derivatives, intermolecular N–H···O bonds form chains (C(4) graph set), while π-π stacking between phenyl groups stabilizes the lattice. These interactions are critical for predicting solubility and polymorphism .
Q. What methodological approaches are used to synthesize bioactive derivatives, such as antiproliferative agents?
- Methodological Answer : Functionalizing the pyrazolone core with chloroethyl or carbamate groups enhances bioactivity. For example, tert-butyl [5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is synthesized via Boc protection, followed by reaction with 2-chloroethyl isocyanate. Purity is ensured by recrystallization (benzene/water) and validated by HPLC .
Q. How are contradictions between spectroscopic and crystallographic data addressed?
- Methodological Answer : Discrepancies (e.g., tautomerism in solution vs. solid-state) require complementary techniques:
- X-ray Diffraction : Confirms enol-keto tautomerism in crystals.
- VT-NMR : Monitors temperature-dependent tautomeric shifts in solution.
Example: A derivative showed enol-form dominance in X-ray but equilibrium in DMSO-d₆ NMR, resolved via variable-temperature studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
